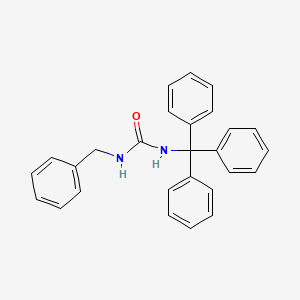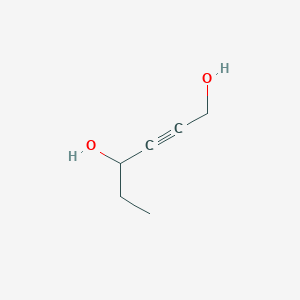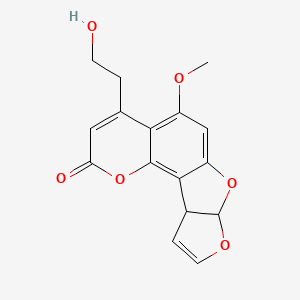
Parasiticol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parasiticol is a mycotoxin produced by certain species of Aspergillus fungi, including Aspergillus flavus and Aspergillus parasiticus . It is structurally related to aflatoxins, which are known for their toxic and carcinogenic properties. This compound lacks the lactone ring present in aflatoxin G1, making it a unique compound within the aflatoxin family .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of parasiticol involves the cultivation of Aspergillus species under controlled conditions. The fungi are grown on a suitable substrate, such as maize or peanuts, which provides the necessary nutrients for their growth and toxin production . The cultivation is typically carried out at a temperature range of 25-30°C with a relative humidity of 85-90%.
Industrial Production Methods
Industrial production of this compound follows similar methods to those used for other mycotoxins. Large-scale fermentation processes are employed, where the fungi are grown in bioreactors under optimized conditions. The mycotoxin is then extracted from the culture medium using solvent extraction techniques, followed by purification through chromatography .
化学反应分析
Types of Reactions
Parasiticol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to less toxic metabolites.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced metabolites, and substituted analogs of this compound .
科学研究应用
Parasiticol has several scientific research applications across various fields:
作用机制
Parasiticol exerts its effects by interfering with cellular processes. It targets specific molecular pathways, including:
Prostaglandin Inhibition: This compound inhibits the synthesis of prostaglandins, which are involved in inflammation and pain pathways.
Serotonergic Pathways: It affects serotonergic pathways, influencing neurotransmission and mood regulation.
Opioid Pathways: This compound interacts with opioid receptors, modulating pain perception.
相似化合物的比较
Parasiticol is compared with other similar compounds, such as aflatoxins:
Aflatoxin B1: A potent carcinogen with a lactone ring structure.
Aflatoxin G1: Similar to this compound but contains a lactone ring.
Aflatoxin M1: A hydroxylated metabolite of aflatoxin B1
This compound’s uniqueness lies in its structural difference from aflatoxins, particularly the absence of the lactone ring, which influences its chemical behavior and biological effects .
属性
CAS 编号 |
27845-89-2 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
6-(2-hydroxyethyl)-8-methoxy-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1,5,7,9,14-pentaen-4-one |
InChI |
InChI=1S/C16H14O6/c1-19-10-7-11-14(9-3-5-20-16(9)21-11)15-13(10)8(2-4-17)6-12(18)22-15/h3,5-7,9,16-17H,2,4H2,1H3 |
InChI 键 |
OECIBMLUZYCUSQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=CC(=O)OC2=C3C4C=COC4OC3=C1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


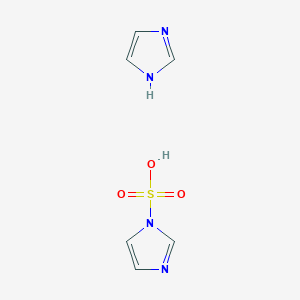
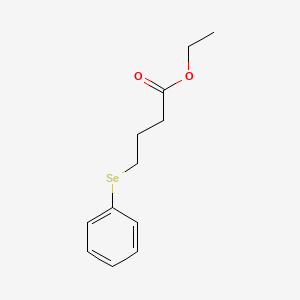
![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)


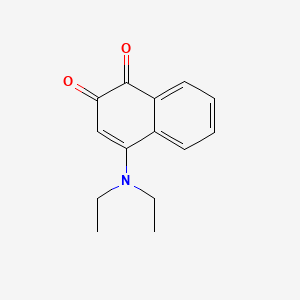
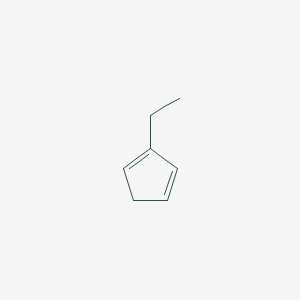
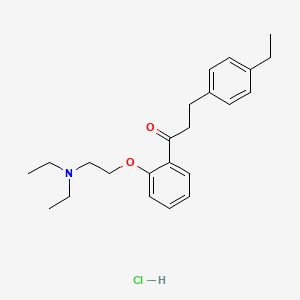

![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
